molecular formula C7H13BrO2 B1266860 Tert-butyl 3-bromopropanoate CAS No. 55666-43-8

Tert-butyl 3-bromopropanoate

Cat. No.: B1266860
CAS No.: 55666-43-8
M. Wt: 209.08 g/mol
InChI Key: RMWVUWLBLWBQDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-bromopropanoate can be synthesized through the esterification of 3-bromopropanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. This often involves continuous flow reactors and the use of more efficient catalysts to minimize by-products and maximize the purity of the final product .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromopropanoate involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations where the compound acts as an electrophile .

Biological Activity

Tert-butyl 3-bromopropanoate (TBB) is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C7H13BrO2
  • Molecular Weight : 209.08 g/mol
  • CAS Number : 55666-43-8
  • Physical State : this compound is typically a colorless liquid.

Synthesis

This compound can be synthesized through various methods, including alkylation reactions. One notable method involves the reaction of tert-butyl alcohol with 3-bromopropanoic acid in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically yields moderate to high purity products suitable for further biological studies.

This compound acts as an alkylating agent, which means it can modify nucleophilic sites in biomolecules such as proteins and nucleic acids. This property is crucial in drug design, particularly for compounds targeting specific biological pathways.

Case Studies and Research Findings

  • Hapten Design for Vaccines :
    A study demonstrated that this compound was used to synthesize haptens for methamphetamine vaccines. The hapten's design significantly improved vaccine efficacy by modifying the immune response to methamphetamine, leading to reduced locomotor activity and immobility time in animal models .
  • Synthesis of Bioactive Compounds :
    TBB has been utilized as a key reagent in synthesizing various bioactive compounds. For instance, it has been employed to create benzydamine analogs, which are known to activate soluble guanylate cyclase, a critical enzyme in cellular signaling pathways .
  • Inhibition Studies :
    Research has shown that derivatives of this compound exhibit inhibitory effects on protein kinases involved in cancer progression. In vitro studies indicated that certain derivatives could induce apoptosis in prostate cancer cell lines by activating the ERK signaling pathway .

Applications in Drug Development

This compound's role as an alkylating agent makes it valuable in developing anticancer drugs and vaccines. Its ability to modify biological macromolecules allows researchers to design more effective therapeutic agents targeting specific diseases.

Table of Biological Activities

Activity TypeDescriptionReference
Vaccine DevelopmentUsed in hapten design for methamphetamine vaccines
Synthesis of AnalogsSynthesis of benzydamine analogs for guanylate cyclase activation
Cancer ResearchInduces apoptosis in prostate cancer cells via ERK pathway activation

Q & A

Basic Questions

Q. What are the key physical and chemical properties of tert-butyl 3-bromopropanoate relevant to its handling and storage in laboratory settings?

  • Methodological Answer: this compound (CAS 55666-43-8) has a molecular formula of C₇H₁₃BrO₂ and a molecular weight of 209.081 g/mol. Key properties include a density of 1.3±0.1 g/cm³, boiling point of 188.8±13.0 °C at 760 mmHg, and flash point of 100.6±10.2 °C. It should be stored at 2–8°C in tightly sealed containers away from heat and ignition sources. Handling requires explosion-proof equipment and non-sparking tools to mitigate flammability risks .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Methodological Answer: A typical synthesis involves esterification of 3-bromopropanoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, tert-butyl esters can be synthesized via coupling reactions using tert-butyl halides or carbamates as intermediates, as seen in multi-step protocols for tert-butyl carbamate derivatives (e.g., tert-butyl protection of amines followed by bromination) . Reaction progress is monitored by TLC or GC-MS, with purification via fractional distillation or column chromatography.

Q. What analytical techniques are suitable for characterizing this compound and verifying its purity?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, identifying peaks for the tert-butyl group (δ ~1.4 ppm) and bromopropionate moiety. Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight and purity. Thermogravimetric Analysis (TGA) can assess thermal stability, while differential scanning calorimetry (DSC) measures phase transitions. Boiling point and density data from literature (e.g., 188.8°C) validate physical properties .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity and stability of this compound in comparison to non-bulky alkyl esters?

Q. What are the implications of the bromine atom's position (3-) on the electronic structure and subsequent reactivity of tert-butyl bromopropanoate derivatives?

  • Methodological Answer: The 3-bromo position creates distinct spin density distributions, as shown in computational studies of bromoacetate derivatives. Compared to 2-bromo isomers, the 3-bromo substituent reduces electron-withdrawing effects on the ester carbonyl, altering nucleophilic attack kinetics. Experimental validation involves comparing reaction rates in SN2 substitutions (e.g., with NaN₃ or KCN) and analyzing Hammett parameters. Spin density maps from DFT align with observed regioselectivity in cross-coupling reactions .

Q. How can conflicting data regarding the nucleophilic substitution kinetics of this compound under varying solvent conditions be resolved?

  • Methodological Answer: Discrepancies arise from solvent polarity effects on transition states. A systematic approach combines kinetic studies (e.g., using UV-Vis spectroscopy to track reaction progress) with computational modeling (DFT) incorporating solvent dielectric constants. For example, polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating SN2 pathways, while protic solvents favor SN1 mechanisms. Replicate experiments under controlled humidity and temperature are critical .

Properties

IUPAC Name

tert-butyl 3-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVUWLBLWBQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40292427
Record name tert-Butyl 3-bromopropionate
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Molecular Weight

209.08 g/mol
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CAS No.

55666-43-8
Record name tert-Butyl 3-bromopropionate
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Record name tert-Butyl 3-bromopropionate
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Record name tert-Butyl 3-bromopropionate
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Record name tert-Butyl 3-bromopropionate
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Synthesis routes and methods I

Procedure details

3-Hydroxy-propionic acid tert-butyl ester is dissolved in acetonitrile and carbon tetrabromide and triphenylphosphine is added. The mixture is stirred at room temperature overnight. After this time the mixture is concentrated in vacuo. The gummy solid is triturated with hexanes and the liquid decanted, passed through pad of silica to remove any triphenylphosphine oxide, and concentrated in vacuo. 1H NMR (400 MHz, CHLOROFORM-d) ppm 1.3 (9H, s), 2.06-2.27 (2H, m), 4.07-4.25 (2H, m).
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Synthesis routes and methods II

Procedure details

28 g (138 mmol) N,N-dimethylformamide di-tert-butyl acetal was slowly added during 50 min to a solution of 5.3 g (34.5 mmol) 3-bromo-propionic acid in 50 ml toluene. The reaction was heated for further 30 min, cooled and extracted with H2O/toluene (2×), aqueous saturated NaHCO3 and aqueous saturated NaCl. The organic phase was dried over Na2SO4 and carefully (low boiling point of the product) evaporated to give 5.8 g (80%) of 3-bromo-propionic acid tert butylester [U. Widmer, A convenient preparation of tert-butyl esters. Synthesis (1983), Issue 2, 135-6].
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Synthesis routes and methods III

Procedure details

7 ml of sulfuric acid were added to a solution of 100 g of 3-bromopropionic acid in 200 ml of diethyl ether, and the reaction mixture was cooled to -20° C. Then 123 ml of liquified isobutene were added. The reaction mixture was stirred at room temperature in a pressure vessel for several hours. Subsequently, for working up, the reaction mixture was poured into dilute ice-cold aqueous sodium hydroxide solution. The ether phase was separated and the aqueous phase was extracted once more with ether. The combined organic phases were washed with aqueous sodium chloride solution, dried over sodium sulfate and evaporated under reduced pressure. The resulting crude product was distilled under reduced pressure. 100 g of tert-butyl 3-bromopropionate were obtained, boiling point (20)=75° to 77° C.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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